![molecular formula C10H22ClNO2 B1487834 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride CAS No. 1220037-13-7](/img/structure/B1487834.png)

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

説明

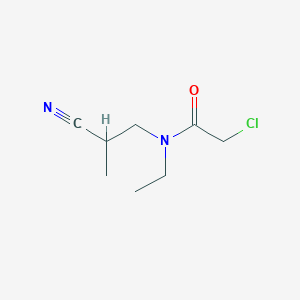

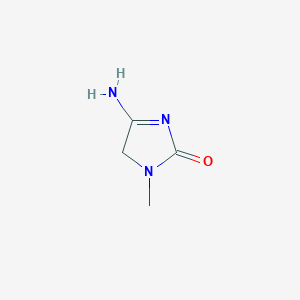

“3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride” is a chemical compound that belongs to the class of piperidines. It has an empirical formula of C9H20ClNO2 and a molecular weight of 209.71 .

Molecular Structure Analysis

The SMILES string of this compound is COCCCOC1CCCNC1.Cl . This indicates that the compound contains a piperidine ring with a methoxypropoxy methyl group attached to it.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用

Metabolic Activity in Obesity :

- Massicot, Steiner, and Godfroid (1985) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride can reduce food intake and weight gain in obese rats. This compound increases free fatty acid concentration in these rats when administered chronically (Massicot et al., 1985).

Pharmacological Activities of Piperidone Derivatives :

- Rameshkumar et al. (2003) synthesized and evaluated the biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. These derivatives exhibited varied biological activities, including analgesic, local anesthetic, and antifungal properties (Rameshkumar et al., 2003).

Synthesis and Evaluation of PET Tracers :

- Matarrese et al. (2000) discussed the synthesis and in vivo evaluation of a radioligand for the assessment of Dopamine D4 receptors with positron emission tomography (PET). The study involved a compound related to 3-Methoxy-naphthalen-2-yl-(1-benzyl-piperidin)-4-yl-acetate (Matarrese et al., 2000).

Analgesic Activity of Piperidine Analogs :

- Lalinde et al. (1990) synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines with potent analgesic activity. These compounds, particularly cis-42, showed significant potency compared to morphine and fentanyl (Lalinde et al., 1990).

Serotonin Reuptake Inhibition :

- Germann, Ma, Han, and Tikhomirova (2013) highlighted Paroxetine hydrochloride, a derivative of phenylpiperidine, as a selective serotonin reuptake inhibitor used in treating various anxiety and stress disorders (Germann et al., 2013).

Effect on Feeding Behavior :

- Massicot, Thuillier, and Godfroid (1984) reported the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior. This compound demonstrated an impact on the satiety center, reducing obesity in mice (Massicot et al., 1984).

Synthesis and Biological Properties of Piperidine Derivatives :

- Reddy et al. (2013) created a new molecular design incorporating spiro-piperidine units in synthetic bacteriochlorins, revealing the potential for further development in near-infrared absorbers (Reddy et al., 2013).

Anticholinergic Activity of Piperidine Derivatives :

- Long and Keasling (1954) compared 14 3-hydroxy piperidine analogs to atropine for anticholinergic activity, finding two analogs with similar activity levels (Long & Keasling, 1954).

特性

IUPAC Name |

3-(3-methoxypropoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-12-6-3-7-13-9-10-4-2-5-11-8-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICMLMFLGLSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)